4-ethenyl-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-ethenyl-N,N-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H13NO2S It is characterized by a benzene ring substituted with a sulfonamide group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene sulfonamide and an appropriate alkylating agent.
Alkylation: The benzene sulfonamide undergoes alkylation with dimethyl sulfate or a similar reagent to introduce the N,N-dimethyl groups.
Vinylation: The resulting N,N-dimethylbenzene sulfonamide is then subjected to a vinylation reaction using a vinyl halide (such as vinyl chloride) under basic conditions to introduce the ethenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, pressure regulation, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-ethenyl-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br) or nitric acid (HNO) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-ethenyl-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethenyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ethenyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
4-ethenylbenzenesulfonamide: Lacks the N,N-dimethyl groups, making it less hydrophobic and potentially less reactive.
N,N-dimethylbenzenesulfonamide: Lacks the ethenyl group, reducing its ability to participate in addition reactions.
4-vinylbenzenesulfonamide: Similar structure but without the N,N-dimethyl substitution, affecting its solubility and reactivity.
Uniqueness
4-ethenyl-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of the ethenyl group and the N,N-dimethyl substitution, which enhances its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
60472-40-4 |
---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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